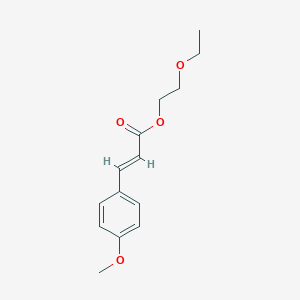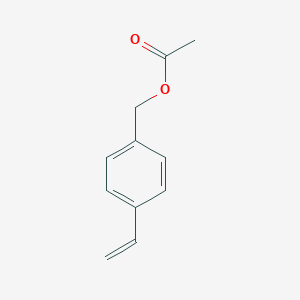
4-Vinylbenzyl acetate
説明
4-Vinylbenzyl acetate is a chemical compound that is utilized in various synthetic and polymerization processes. Although direct studies on 4-Vinylbenzyl acetate are limited, research on similar vinyl compounds and derivatives provides insights into its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of compounds related to 4-Vinylbenzyl acetate involves various chemical reactions, including radical polymerization and cascade annulation reactions. For instance, amphiphilic triblock copolymer of polystyrene and poly(4-vinylbenzyl glucoside) was synthesized via TEMPO-mediated living radical polymerization, indicating a method that could be adapted for 4-Vinylbenzyl acetate synthesis (Narumi et al., 2002).
Molecular Structure Analysis
The molecular structure of derivatives of vinyl compounds has been extensively analyzed. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was solved, revealing nearly coplanar arrangements of carbon and oxygen atoms and highlighting the potential structural characteristics of 4-Vinylbenzyl acetate-related compounds (Baolin et al., 2007).
Chemical Reactions and Properties
The reactivity and chemical properties of 4-Vinylbenzyl acetate derivatives involve interactions with various reagents. The N-heterocyclic carbene-catalyzed reactions of vinyl substituted arylaldehydes with nitrosoarenes produced multifunctional 2,3-benzoxazin-4-ones, indicating the versatile reactivity of vinyl benzyl compounds in creating complex structures (Sun & Cheng, 2012).
Physical Properties Analysis
The physical properties of vinyl benzyl compounds, such as their crystalline structures and thermal behavior, have been characterized in several studies. For instance, the synthesis and characterization of liquid crystalline poly(p-vinylbenzyl ether)s, which exhibit nematic and smectic mesophases, provide insights into the thermal and phase behaviors that could be relevant to 4-Vinylbenzyl acetate (Percec et al., 1987).
科学的研究の応用
Application 1: Synthesis of Well-Defined Functional Cylindrical Polymer Brushes via RAFT Polymerization
- Summary of the Application : 4-Vinylbenzyl acetate (VBA) is used in the synthesis of a polymer backbone (polyCTA) containing chain transfer agent (CTA) pendent groups. This is achieved through reversible addition–fragmentation chain transfer (RAFT) polymerization of VBA. The resulting well-defined cylindrical polymer brushes (CPBs) with polystyrene side chains are synthesized from the polyCTA via “CTA-shuttled” RAFT polymerization .
Application 1: Synthesis of Well-Defined Functional Cylindrical Polymer Brushes via RAFT Polymerization
- Summary of the Application : 4-Vinylbenzyl acetate (VBA) is used in the synthesis of a polymer backbone (polyCTA) containing chain transfer agent (CTA) pendent groups. This is achieved through reversible addition–fragmentation chain transfer (RAFT) polymerization of VBA. The resulting well-defined cylindrical polymer brushes (CPBs) with polystyrene side chains are synthesized from the polyCTA via “CTA-shuttled” RAFT polymerization .
- Methods of Application or Experimental Procedures : The RAFT polymerization of VBA is followed by three modification steps to create the polyCTA. CPBs with polystyrene-b-poly(N-isopropylacrylamide) side chains, amine-terminated polystyrene side chains, and polystyrene-b-poly(ethylene glycol) side chains are synthesized successfully by the direct chain extension of N-isopropylacrylamide, one-pot aminolysis, and Michael addition using acrylates containing a tert-butoxy carbonyl (Boc) protected amine group or mono-methyl poly(ethylene glycol), respectively .
- Results or Outcomes : The strategy of “CTA-shuttled” R-group approach RAFT polymerization along with post-functionalization exhibits versatility in preparing tailor-made CPBs. The polymer backbone (polyCTA) containing chain transfer agent (CTA) pendent groups has a theoretical degree of polymerization (DP) up to 1200 and narrow polydispersity .
Safety And Hazards
4-Vinylbenzyl acetate is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
将来の方向性
4-Vinylbenzyl acetate has been used in the synthesis of well-defined functional cylindrical polymer brushes via RAFT polymerization . It has also been used in the direct synthesis of novel antibacterial diblock copolymers . These studies suggest that 4-Vinylbenzyl acetate has potential applications in the field of polymer chemistry and materials science.
特性
IUPAC Name |
(4-ethenylphenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIKPUSDAWATBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370611 | |
| Record name | 4-VINYLBENZYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Vinylbenzyl acetate | |
CAS RN |
1592-12-7 | |
| Record name | Benzenemethanol, 4-ethenyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-VINYLBENZYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Vinylbenzyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
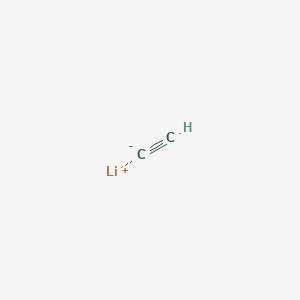
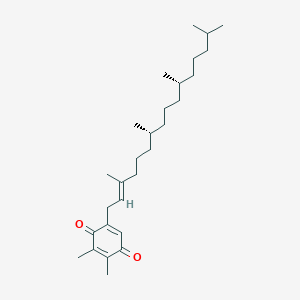
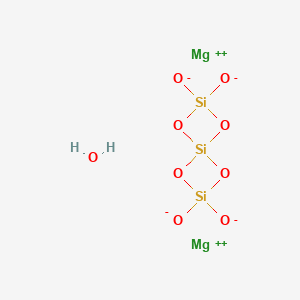
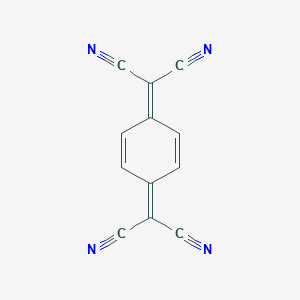
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)
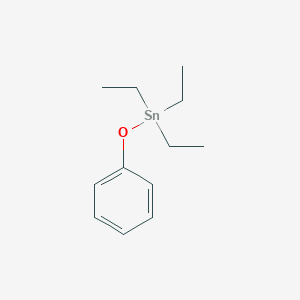
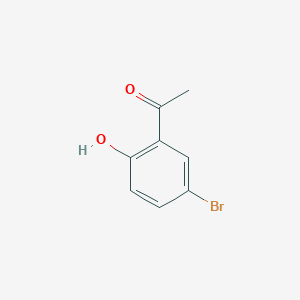
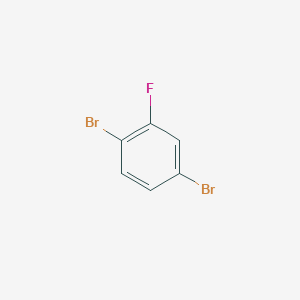
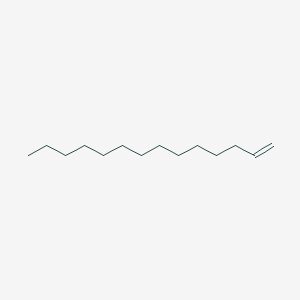
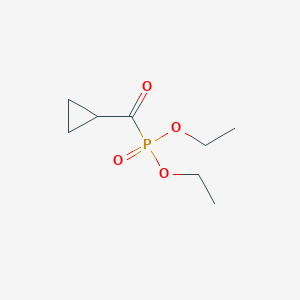
![(1S,2R,5R,7S,8R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-6-oxapentacyclo[9.7.0.02,8.05,7.012,16]octadecane](/img/structure/B72689.png)
